molecular formula C8H9BClN5O3 B1453535 (4-((1H-Tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 850568-31-9

(4-((1H-Tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No.: B1453535
CAS No.: 850568-31-9
M. Wt: 269.45 g/mol
InChI Key: AZODLVUFJXZNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1H-Tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C8H9BClN5O3 and its molecular weight is 269.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(2H-tetrazol-5-ylcarbamoyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BN5O3.ClH/c15-7(10-8-11-13-14-12-8)5-1-3-6(4-2-5)9(16)17;/h1-4,16-17H,(H2,10,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZODLVUFJXZNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=NNN=N2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657209
Record name {4-[(2H-Tetrazol-5-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-31-9
Record name Boronic acid, B-[4-[(2H-tetrazol-5-ylamino)carbonyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2H-Tetrazol-5-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-((1H-Tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride is a compound that combines the pharmacological properties of tetrazole and boronic acid. This article discusses its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

1. Overview of Tetrazole and Boronic Acid

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Boronic acids are compounds that contain a boron atom bonded to a hydroxyl group and are recognized for their ability to interact with various biological targets, including enzymes and receptors.

The compound's mechanism of action is largely attributed to its ability to inhibit specific enzymes and modulate biological pathways. The boronic acid moiety can form reversible covalent bonds with serine residues in proteases, impacting their activity. Additionally, the tetrazole ring provides stability and enhances binding affinity to target proteins.

3.1 Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : Studies show that derivatives of tetrazole can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. For instance, specific tetrazole derivatives have been reported to reduce the expression of the Ki-67 marker in SK-BR-3 breast cancer cells, indicating decreased cell proliferation .
  • Mechanism Insights : The compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

3.2 Antimicrobial Activity

The compound exhibits promising antimicrobial properties against both gram-positive and gram-negative bacteria:

  • In Vitro Studies : Experiments have shown that tetrazole derivatives possess antibacterial activity comparable to standard antibiotics like trimethoprim. The mechanism involves disruption of bacterial cell wall synthesis .

3.3 Antiviral Activity

Boronic acids have been explored for their antiviral potential:

  • HIV Protease Inhibition : Some studies suggest that boronic acid derivatives can act as competitive inhibitors of HIV protease, significantly enhancing their affinity compared to traditional inhibitors .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural Feature Biological Activity Comments
Boronic Acid MoietyEnzyme inhibitionForms reversible bonds with proteases
Tetrazole RingEnhanced binding affinityProvides stability and reduces metabolic degradation
Carbamoyl GroupModulates solubility and bioavailabilityInfluences pharmacokinetic properties

5. Case Studies

Several case studies highlight the compound's effectiveness:

  • Leukemia Cell Lines : A study evaluated the effects of various tetrazole derivatives on L1210 leukemia cells, showing significant cytotoxicity at low concentrations .
  • Breast Cancer Models : In vitro analyses indicated that specific derivatives could inhibit growth in SK-BR-3 breast cancer cells, with a notable reduction in DNA synthesis rates .

6. Conclusion

This compound represents a promising candidate for further research in medicinal chemistry due to its multifaceted biological activities. Its unique combination of tetrazole and boronic acid functionalities provides a strong foundation for developing new therapeutic agents targeting cancer and infectious diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives, including (4-((1H-Tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride, as effective anticancer agents. These compounds have been shown to inhibit specific cancer cell lines, demonstrating significant cytotoxic effects. For instance, boronic acids are known to interact with proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells .

Case Study:
A study investigated the synthesis of various boronic acid derivatives and their effects on human breast adenocarcinoma cell lines (MCF7). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

Boronic acids have also been explored for their antimicrobial activities. The unique structural features of this compound may enhance its ability to combat resistant bacterial strains .

Case Study:
In vitro studies demonstrated that certain boronic acid derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to inhibit bacterial enzymes critical for cell wall synthesis .

Organic Electronics

The incorporation of tetrazole moieties into boronic acids has been shown to improve the optoelectronic properties of materials used in organic electronics. These compounds can serve as active components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Data Table: Optical Properties of Tetrazole-Based Boronic Acids

CompoundAbsorption Max (nm)Emission Max (nm)Application
(4-((1H-Tetrazol-5-yl)carbamoyl)phenyl)350450OLEDs
Other Tetrazole DerivativesVariesVariesOPVs

Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis. This application is particularly valuable in the pharmaceutical industry for synthesizing complex molecular structures .

Case Study:
A recent protocol demonstrated the efficiency of using this compound in a one-pot reaction setup, yielding high purity products with minimal byproducts. The adaptability of this compound in various solvents and conditions highlights its versatility in synthetic chemistry .

Enzyme Inhibition

Boronic acids are known for their ability to act as enzyme inhibitors, specifically targeting serine proteases and β-lactamases. The tetrazole group enhances binding affinity by providing additional hydrogen bonding opportunities within enzyme active sites .

Case Study:
Research has shown that derivatives containing tetrazole structures can effectively inhibit human arginase, which plays a critical role in cancer metabolism by regulating nitrogen levels within tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((1H-Tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-((1H-Tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.